(4R)-4-Butyl-D-glutamic acid
Overview
Description
(4R)-4-Butyl-D-glutamic acid is an organic compound that belongs to the family of glutamic acids It is characterized by the presence of a butyl group attached to the fourth carbon atom of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Butyl-D-glutamic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which employs chiral catalysts or chiral auxiliaries to achieve the desired configuration. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Butyl-D-glutamic acid can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyric acid derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the butyl group can be substituted with other functional groups such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or hydroxylating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
(4R)-4-Butyl-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Butyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Butyl-D-glutamic acid: The stereoisomer of (4R)-4-Butyl-D-glutamic acid with different spatial configuration.
4-Methyl-D-glutamic acid: A similar compound with a methyl group instead of a butyl group.
4-Ethyl-D-glutamic acid: A compound with an ethyl group in place of the butyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the butyl group, which imparts distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
(2R,4R)-2-amino-4-butylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649649 | |
Record name | (4R)-4-Butyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217602-18-0, 872555-88-9 | |
Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-Butyl-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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